2-(Thiophen-2-ylsulfonyl)benzaldehyde
Description
2-(Thiophen-2-ylsulfonyl)benzaldehyde is a benzaldehyde derivative featuring a thiophene sulfonyl group (-SO₂-C₄H₃S) at the 2-position of the benzaldehyde core.
Properties
Molecular Formula |
C11H8O3S2 |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-thiophen-2-ylsulfonylbenzaldehyde |
InChI |
InChI=1S/C11H8O3S2/c12-8-9-4-1-2-5-10(9)16(13,14)11-6-3-7-15-11/h1-8H |
InChI Key |
WRWPBZIUCBZKGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The sulfonyl group in this compound is more electron-withdrawing than sulfanyl (-S-) or amino (-NH-) substituents, which may enhance its stability toward oxidation but reduce nucleophilic reactivity at the aldehyde group .
- Crystallography: Pyridinyl vinyl analogs (e.g., I) crystallize in monoclinic systems (P21/c or P21), suggesting that bulky substituents influence packing efficiency .
2.4. Spectroscopic Characterization
- IR Spectroscopy : Sulfonyl groups exhibit strong S=O stretches (~1350–1150 cm⁻¹), distinct from sulfanyl (C-S, ~600 cm⁻¹) or hydroxyl (O-H, ~3200 cm⁻¹) peaks .
- NMR : The aldehyde proton in sulfonyl derivatives is expected downfield (δ ~10 ppm) due to the electron-withdrawing effect, compared to δ ~9.8 ppm in pyridinyl vinyl analogs .
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